molecular formula C7H7BrFN B1382112 2-Bromo-5-fluoro-3-methylaniline CAS No. 1463053-93-1

2-Bromo-5-fluoro-3-methylaniline

Cat. No.: B1382112
CAS No.: 1463053-93-1
M. Wt: 204.04 g/mol
InChI Key: KJRKUQZCTNUGFV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to the benzene ring

Scientific Research Applications

2-Bromo-5-fluoro-3-methylaniline has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

Current research is focused on developing new synthetic methods for 2-Bromo-5-fluoro-3-methylaniline and its derivatives, exploring its biological activities and mechanisms of action, and developing new applications in various fields of research and industry.

Relevant Papers There are several papers related to this compound, but the specific details of these papers are not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 3-methylaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while cross-coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-3-methylaniline
  • 2-Bromo-5-fluoro-4-methylaniline
  • 3-Bromo-5-methylaniline

Uniqueness

2-Bromo-5-fluoro-3-methylaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it particularly valuable in certain synthetic applications and pharmaceutical research .

Properties

IUPAC Name

2-bromo-5-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRKUQZCTNUGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-fluoro-1-methyl-3-nitrobenzene (2.0 g, 8.6 mmol), iron powder (2.4 g) in EtOH (20 mL), and concentrated hydrochloric acid (0.3 mL) was refluxed for 5 hours and then filtered and concentrated. Water (10 mL) was added to the residue and the resulting mixture was extracted with ethyl acetate (2×20 mL). The organic phase was washed with brine and concentrated to give the title compound as a solid (1.4 g, 80%). 1H NMR (400 MHz, CDCl3) δ ppm 6.32-6.26 (2H, m), 4.15 (2H, s), 2.27 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
80%

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